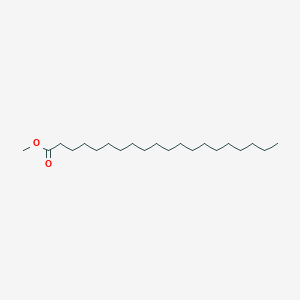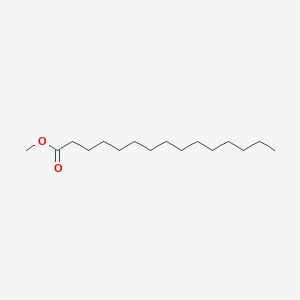
Ethyl dihomo-gamma-linolenate
Overview
Description
Dihomo-.gamma.-Linolenic Acid ethyl ester is an esterified form of Dihomo-.gamma.-Linolenic Acid, a 20-carbon omega-6 polyunsaturated fatty acid. This compound is less water-soluble than its free acid form, making it more suitable for the formulation of diets and dietary supplements containing Dihomo-.gamma.-Linolenic Acid . It is primarily used in the study of inflammatory disorders due to its anti-inflammatory properties .
Mechanism of Action
Target of Action
Ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate, also known as Ethyl dihomo-gamma-linolenate or 8,11,14-Eicosatrienoic acid ethyl ester, is a long-chain fatty acid ethyl ester . It is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The primary targets of this compound are likely to be similar to those of EPA, which include enzymes involved in lipid metabolism and inflammation .
Mode of Action
It is known that epa and its derivatives can reduce the synthesis and enhance the clearance of triglycerides . This suggests that Ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate may interact with its targets to modulate lipid metabolism, potentially leading to reduced levels of triglycerides.
Biochemical Pathways
Given its similarity to epa, it is likely to impact pathways related to lipid metabolism and inflammation .
Pharmacokinetics
It is known that fatty acid ethyl esters like this compound are generally well-absorbed and distributed throughout the body .
Result of Action
Based on its similarity to epa, it may have effects on lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-.gamma.-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-.gamma.-Linolenic Acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
Dihomo-.gamma.-Linolenic Acid+Ethanol→Dihomo-.gamma.-Linolenic Acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of Dihomo-.gamma.-Linolenic Acid ethyl ester involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
Types of Reactions:
Oxidation: Dihomo-.gamma.-Linolenic Acid ethyl ester can undergo oxidation to form hydroperoxides and other oxidized derivatives.
Substitution: It can undergo substitution reactions where the ethyl ester group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Lipoxygenases, atmospheric oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, hydroxyl derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Dihomo-.gamma.-Linolenic Acid ethyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.
Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.
Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .
Properties
IUPAC Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWCQMUAZGAN-ORZIMQNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347985 | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-21-3 | |
| Record name | Ethyl dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?
A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.
Q2: What are the implications of studying the effects of this compound on platelet aggregation?
A2: The research paper [] investigates the impact of this compound on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)




![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
